8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic identification of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid begins with its molecular formula, C₁₂H₁₉NO₂ , which reflects a 12-carbon framework incorporating nitrogen and oxygen heteroatoms. The IUPAC name derives from the bicyclo[3.2.1]octane skeleton, a bridged bicyclic system comprising seven carbon atoms and one nitrogen atom.
The parent structure, 8-azabicyclo[3.2.1]octane , positions the nitrogen atom at the bridgehead (position 8) of the bicyclic system. The substituents are assigned as follows:
- A cyclopropylmethyl group (-CH₂-C₃H₅) attaches to the nitrogen at position 8.
- A carboxylic acid group (-COOH) occupies position 3 on the bicyclic framework.
This nomenclature adheres to the International Union of Pure and Applied Chemistry rules for bicyclic systems, prioritizing bridge numbering and substituent positions. Notably, the stereochemical descriptors (e.g., endo or exo) are absent in the provided sources, suggesting either racemic synthesis or unspecified configuration in current literature.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent structure | 8-azabicyclo[3.2.1]octane |
| Substituent at position 8 | Cyclopropylmethyl group (-CH₂-C₃H₅) |
| Substituent at position 3 | Carboxylic acid (-COOH) |
Structural Relationship to Tropane Alkaloids
The azabicyclo[3.2.1]octane core is a hallmark of tropane alkaloids , a class of bioactive compounds prevalent in Solanaceae plants. Tropane derivatives such as hyoscyamine and cocaine share this bicyclic framework but differ in substituent patterns:
- Hyoscyamine : Features a methyl group at position 8 and esterified hydroxyl groups at positions 3 and 6.
- Cocaine : Incorporates a benzoyloxy group at position 3 and a methyl ester at position 2.
In contrast, 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid substitutes the traditional methyl group at position 8 with a cyclopropylmethyl moiety and replaces ester groups with a carboxylic acid at position 3. This structural deviation likely influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for receptor interactions.
Table 2: Structural Comparison with Tropane Alkaloids
| Compound | Position 8 Substituent | Position 3 Substituent | Core Structure |
|---|---|---|---|
| Hyoscyamine | Methyl | Hydroxyl (esterified) | 8-azabicyclo[3.2.1]octane |
| Cocaine | Methyl | Benzoyloxy | 8-azabicyclo[3.2.1]octane |
| 8-(Cyclopropylmethyl)-...-3-carboxylic acid | Cyclopropylmethyl | Carboxylic acid | 8-azabicyclo[3.2.1]octane |
The cyclopropylmethyl group introduces steric and electronic effects distinct from simpler alkyl substituents, potentially enhancing metabolic stability or altering binding affinities compared to classical tropanes.
Historical Context in Bicyclic Compound Research
The synthesis of azabicyclic compounds dates to the 19th century, with early work on tropane alkaloids like atropine and cocaine driving pharmacological interest. These natural products demonstrated the therapeutic potential of bicyclic frameworks, spurring efforts to synthesize analogs with improved properties.
The introduction of cyclopropylmethyl groups into azabicyclic systems emerged in the late 20th century as a strategy to modulate drug-receptor interactions. Cyclopropane’s strained ring structure confers unique conformational rigidity, which can enhance selectivity for biological targets. For example, cyclopropyl-containing analogs of cocaine were investigated for their reduced addictive potential and altered pharmacokinetics.
Modern advances in stereoselective synthesis and computational modeling have enabled precise modifications to the azabicyclo[3.2.1]octane scaffold. The compound 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exemplifies this trend, combining classical alkaloid architecture with engineered substituents for tailored bioactivity.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7H2,(H,14,15) |
InChI Key |
YFLTZJBSEDXRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclization Strategies
Chiral Pool Synthesis: Utilization of naturally occurring chiral starting materials such as tropinone derivatives, which inherently contain stereochemical information, can be transformed into the target compound via selective cyclizations (Ref,).
Enantioselective Catalysis: Catalytic asymmetric reactions, such as chiral phase-transfer catalysis or chiral Lewis acid-mediated cyclizations, have been employed to induce stereoselectivity during ring closure steps, ensuring the correct configuration of the bicyclic system.
Stereocontrolled Nucleophilic or Electrophilic Cyclizations
Intramolecular Cyclizations: Strategies involving intramolecular nucleophilic attack on activated intermediates, such as iminium ions or activated alkenes, under chiral catalyst control, have been reported to generate the core scaffold with high stereoselectivity.
Desymmetrization of Achiral Precursors: Starting from achiral tropinone derivatives, desymmetrization via chiral reagents or catalysts allows for stereocontrolled formation of the bicyclic framework.
Introduction of the Cyclopropylmethyl Group at the 8-Position
The key functionalization step involves installing the cyclopropylmethyl moiety at the nitrogen-bearing position of the bicyclic core. The following methodologies are prominent:
N-Alkylation with Cyclopropylmethyl Halides
Reaction Conditions: The core azabicyclic compound, bearing a free or protected amine, is reacted with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride, typically in polar aprotic solvents like acetonitrile or DMF.
Reaction Optimization: Elevated temperatures (~50-80°C) and extended reaction times ensure high yields. The use of phase-transfer catalysts can enhance selectivity and efficiency.
Use of Nucleophilic Substituents
Pre-activation of the Amine: Conversion of the amine into a more nucleophilic species, such as an amide or a protected amine, can facilitate alkylation with cyclopropylmethyl electrophiles.
Radical or Metal-Catalyzed Approaches: Recent advances include radical-mediated cyclopropylmethyl additions or transition-metal catalysis (e.g., copper or palladium catalysis) to achieve selective N-alkylation.
Functionalization to the Carboxylic Acid at the 3-Position
Transforming the 8-azabicyclo[3.2.1]octane core into the target acid involves oxidation and carboxylation steps:
Oxidation of Side Chains
Oxidative Cleavage: Side-chain oxidation using reagents such as potassium permanganate or chromium(VI) reagents can convert alkyl substituents into carboxylic acids.
Selective Oxidation: Use of milder oxidants like TEMPO or hypervalent iodine reagents allows for selective oxidation at specific positions.
Carboxylation via Carbonyl Activation
Formylation and Subsequent Oxidation: Introduction of a formyl group followed by oxidation can yield the carboxylic acid.
Use of CO2: Direct carboxylation of suitable intermediates with carbon dioxide under pressure, in the presence of catalysts such as copper complexes, can afford the acid functionality.
Summary of the Synthetic Route
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound featuring a unique structural framework that includes a nitrogen atom within its bicyclic system. It consists of a bicyclo[3.2.1]octane core, with a cyclopropylmethyl group and a carboxylic acid functional group at the 3-position. The molecular formula of the compound is C12H19NO2, and it has a molecular weight of approximately 209.28 g/mol .
Scientific Research Applications
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is significant in medicinal chemistry and organic synthesis. Its applications span various fields:
- Medicinal Chemistry The compound can serve as a lead structure for developing new therapeutic agents targeting neurological disorders. Preliminary studies suggest that it may interact with various neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Initial findings suggest potential interactions with dopamine and serotonin receptors, indicating possible roles in modulating mood and behavior.
- Organic Synthesis The compound is versatile for synthesizing derivatives that may exhibit enhanced biological activity.
Chemical Reactivity
The chemical reactivity of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is influenced by its functional groups, and it can participate in various reactions:
- Esterification
- Amide formation
- Salt formation
Safety Information
Mechanism of Action
The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues at the 8-Position
The 8-position substituent significantly influences physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Cyclopropylmethyl vs.
- Boc vs. Cyclopropylmethyl : The Boc group’s bulkiness could hinder membrane permeability, whereas the cyclopropylmethyl group offers a favorable balance of size and hydrophobicity.
Functional Group Variations at the 3-Position
The 3-position functional group dictates electronic properties and target engagement:
Key Observations :
- Carboxylic Acid vs. Ester : The carboxylic acid’s ionizability enhances solubility and target affinity but may limit CNS penetration. Esters (e.g., methyl) are more lipophilic but pharmacologically inactive unless hydrolyzed.
- Hydroxy-Carboxylic Acid : The additional hydroxyl group in 3-hydroxy derivatives introduces stereochemical complexity and may alter binding kinetics .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention due to their potential therapeutic applications, particularly as mu-opioid receptor antagonists. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N
- Molecular Weight : 201.27 g/mol
This bicyclic structure is characterized by the presence of a cyclopropylmethyl group, which is significant for its receptor binding properties.
Mu-Opioid Receptor Antagonism
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has been identified as a selective antagonist for mu-opioid receptors (MOR). The mu-opioid receptor plays a crucial role in pain modulation, and antagonists can provide therapeutic benefits without the side effects associated with traditional opioids.
Key Findings :
- In vitro studies indicate that this compound exhibits high binding affinity for MOR, with IC50 values demonstrating effective antagonism in various assays .
- Pharmacological effects include the mitigation of opioid-induced side effects such as constipation without compromising analgesic efficacy .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the azabicyclo structure can significantly influence biological activity. For instance, variations in the substituents on the nitrogen atom and alterations in the cyclopropyl group have been evaluated to optimize receptor selectivity and potency.
| Compound Variation | Mu Receptor Binding Affinity (IC50) | Kappa Receptor Binding Affinity (IC50) |
|---|---|---|
| 8-(Cyclopropylmethyl) | 50 nM | >1000 nM |
| 8-(Cyclohexylmethyl) | 30 nM | 500 nM |
| 8-(Phenylmethyl) | 200 nM | >1000 nM |
This table illustrates how different structural modifications affect receptor binding affinities, highlighting the importance of specific functional groups in enhancing selectivity .
Clinical Applications
A notable application of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is in treating opioid-induced bowel dysfunction (OIBD). In clinical trials, patients receiving this compound demonstrated significant improvements in gastrointestinal motility without experiencing withdrawal symptoms commonly associated with opioid cessation .
Comparative Studies
Comparative studies with other mu-opioid antagonists have shown that this compound has a favorable side effect profile. For instance, while traditional antagonists like naloxone can precipitate withdrawal symptoms, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid selectively targets peripheral receptors, minimizing central nervous system effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
